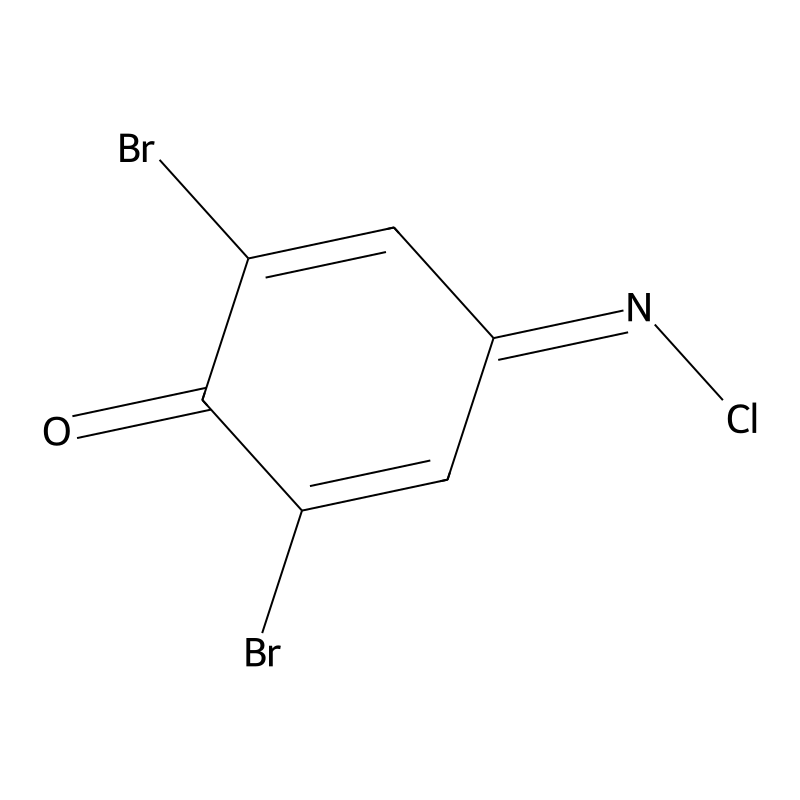

2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Synthesis and Characterization:

2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone (DBQC) is a well-characterized organic compound with various applications in scientific research. Its synthesis involves the condensation of 1,4-benzoquinone with dichloramine-T, followed by subsequent bromination. The resulting yellow to ochre-colored powder or crystalline needles can be further purified through recrystallization techniques [, ].

Antimicrobial Activity:

Studies have explored the potential of DBQC as an antimicrobial agent. It has exhibited activity against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans []. However, further research is necessary to determine its specific mechanisms of action and potential for development into therapeutic agents.

Organic Synthesis:

DBQC serves as a versatile building block in organic synthesis due to its unique structure and reactivity. Its presence of a reactive imine group allows for further functionalization through various reactions, such as cycloadditions and condensation reactions. This versatility has led to its application in the synthesis of diverse organic molecules, including pharmaceuticals and functional materials [].

Material Science Applications:

Recent research suggests potential applications of DBQC in the field of material science. Studies have shown its ability to form conducting polymers upon polymerization, which could have implications for developing novel materials with specific electrical properties []. Further exploration in this area is ongoing.

2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone is a synthetic organic compound with the molecular formula C₆H₂Br₂ClNO and a molecular weight of 299.35 g/mol. This compound features a cyclohexadiene core with two bromine atoms and a chlorimino group, which contributes to its reactivity and utility in various chemical applications. It is known for its ability to form colored complexes with phenolic compounds, making it valuable in analytical chemistry.

DBC is a hazardous material and should be handled with appropriate precautions. Here are some key safety points:

The primary chemical reaction involving 2,6-dibromo-4-(chloroimino)cyclohexa-2,5-dienone occurs when it interacts with phenolic compounds at a pH around 9.4. This reaction leads to the formation of an indigo dye through the production of an indophenol derivative. The chlorimino group reacts with the hydroxyl groups of phenols, resulting in a color change that is useful for qualitative analysis .

Additionally, this compound is sensitive to heat and can decompose when exposed to temperatures above 60 °C, leading to potential hazardous reactions if not handled properly .

The synthesis of 2,6-dibromo-4-(chloroimino)cyclohexa-2,5-dienone typically involves bromination of cyclohexadiene derivatives followed by chlorination and subsequent imination reactions. The exact conditions can vary, but they generally require careful control of temperature and pH to ensure optimal yields and purity of the product. Detailed methodologies can be found in specialized organic chemistry literature.

This compound has several applications:

- Analytical Chemistry: It is widely used as a reagent for detecting phenolic compounds due to its ability to produce distinct color changes upon reaction.

- Dye Production: The indigo dye formed during reactions with phenols can be utilized in various dyeing processes.

- Research: Its unique properties make it a subject of interest in studies related to organic synthesis and material science.

Interaction studies involving 2,6-dibromo-4-(chloroimino)cyclohexa-2,5-dienone have primarily focused on its reactivity with phenolic substances. These studies reveal that the compound can detect phenols at very low concentrations (down to 0.05 parts per million), making it highly sensitive for analytical applications . The interactions are indicative of its potential use in environmental monitoring and food safety assessments.

Several compounds exhibit structural or functional similarities to 2,6-dibromo-4-(chloroimino)cyclohexa-2,5-dienone:

| Compound Name | Structure/Characteristics | Unique Aspects |

|---|---|---|

| 2,6-Dibromoquinonechlorimide | Similar brominated structure; used for detecting phenolic compounds | More stable than 2,6-dibromo-4-(chloroimino)cyclohexa-2,5-dienone under heat |

| 4-Chloro-3-methylphenol | Contains chlorine; used as a disinfectant | Primarily used for its antimicrobial properties |

| Bromothymol Blue | A pH indicator; changes color based on pH levels | Used extensively in biological applications |

These compounds share certain reactivity patterns but differ significantly in their applications and stability profiles.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H240 (84.44%): Heating may cause an explosion [Danger Self-reactive substances and mixtures;

Organic peroxides];

H312 (88.89%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Explosive;Irritant